molecular formula C9H19Br B13182352 4-(Bromomethyl)-2,4-dimethylhexane

4-(Bromomethyl)-2,4-dimethylhexane

Cat. No.: B13182352
M. Wt: 207.15 g/mol
InChI Key: CROITZZLXMXAOS-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,4-dimethylhexane is an organic compound characterized by a bromomethyl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,4-dimethylhexane typically involves the bromination of 2,4-dimethylhexane. One common method is the free radical bromination, where 2,4-dimethylhexane is treated with bromine in the presence of a radical initiator such as light or a peroxide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,4-dimethylhexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Alcohols, amines, thioethers.

    Oxidation: Alcohols, carboxylic acids.

    Reduction: Methyl derivatives.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,4-dimethylhexane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, where it transfers the alkyl group to nucleophiles, forming new carbon-nucleophile bonds. This reactivity is exploited in various synthetic pathways to create diverse chemical structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2,4-dimethylhexane is unique due to its specific structure, which allows for selective reactions at the bromomethyl group. This selectivity makes it a valuable intermediate in organic synthesis, providing a versatile platform for the creation of various functionalized compounds .

Properties

Molecular Formula

C9H19Br

Molecular Weight

207.15 g/mol

IUPAC Name

4-(bromomethyl)-2,4-dimethylhexane

InChI

InChI=1S/C9H19Br/c1-5-9(4,7-10)6-8(2)3/h8H,5-7H2,1-4H3

InChI Key

CROITZZLXMXAOS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC(C)C)CBr

Origin of Product

United States

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